molecular formula C18H11BrF3NO4S2 B14939018 N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B14939018
M. Wt: 506.3 g/mol
InChI Key: MIPWWDWAHDMECA-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is a complex organic compound that features multiple halogenated aromatic rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the halogenated aromatic precursors and introduce the sulfonamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DCM.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-4-FLUORO-N-[(4-FLUOROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to its specific arrangement of halogenated aromatic rings and sulfonamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H11BrF3NO4S2

Molecular Weight

506.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C18H11BrF3NO4S2/c19-12-1-10-18(17(22)11-12)23(28(24,25)15-6-2-13(20)3-7-15)29(26,27)16-8-4-14(21)5-9-16/h1-11H

InChI Key

MIPWWDWAHDMECA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N(C2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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